1-[4-(4-Fluorophenoxy)phenyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-fluorophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTJTARQSZTPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397480 | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-32-0 | |
| Record name | 4-(4-Fluorophenoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-fluorophenoxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1 4 4 Fluorophenoxy Phenyl Methanamine and Analogues
General Synthetic Approaches for Aryloxyphenylmethanamine Derivatives
The construction of the aryloxyphenylmethanamine scaffold is a critical step in the synthesis of 1-[4-(4-fluorophenoxy)phenyl]methanamine and its derivatives. This is typically achieved through a combination of reactions that form the diaryl ether linkage and introduce the methanamine moiety.
Nucleophilic Substitution Reactions in Core Scaffold Construction
The formation of the diaryl ether bond is a key transformation in the synthesis of these compounds. Nucleophilic aromatic substitution (SNAr) reactions are a common method for this purpose. rsc.orgnih.gov In a typical SNAr approach, an activated aryl halide or a related derivative reacts with a phenoxide. For the synthesis of the this compound core, this would involve the reaction of a parasubstituted halobenzene with 4-fluorophenol (B42351) or vice-versa. The reaction is often facilitated by a base to generate the phenoxide nucleophile. rsc.org
Another classical and widely used method for diaryl ether synthesis is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the coupling of an alkyl halide with an alkoxide. masterorganicchemistry.com While traditionally used for alkyl aryl ethers, modifications of this method can be applied to form diaryl ethers. The success of the Williamson ether synthesis is dependent on minimizing competing elimination reactions, which can be achieved by careful selection of substrates and reaction conditions. libretexts.org For instance, using an aryl halide with a primary alkyl halide equivalent can favor the desired substitution reaction. masterorganicchemistry.com
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam reactions, also provide powerful methods for constructing the diaryl ether linkage. rsc.org These reactions typically employ palladium or copper catalysts to facilitate the coupling of an aryl halide or boronic acid with a phenol (B47542). rsc.org
| Method | General Reactants | Key Features | Potential Limitations |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide + Phenoxide | Transition-metal-free. rsc.orgnih.gov | Requires electron-withdrawing groups on the aryl halide. nih.gov |
| Williamson Ether Synthesis | Alkyl Halide + Alkoxide | Well-established, versatile. masterorganicchemistry.com | Prone to elimination side reactions with secondary/tertiary halides. masterorganicchemistry.com |
| Buchwald-Hartwig Coupling | Aryl Halide/Triflate + Phenol | Broad substrate scope, high efficiency. acs.org | Requires palladium catalyst. acs.org |
| Chan-Lam Coupling | Aryl Boronic Acid + Phenol | Mild reaction conditions. rsc.org | Requires copper catalyst. rsc.org |
Reductive Amination Strategies for Methanamine Formation
Once the diaryl ether core, typically in the form of a benzaldehyde (B42025) or ketone, is synthesized, the methanamine group is introduced via reductive amination. wikipedia.orgmasterorganicchemistry.com This highly versatile and widely used reaction involves the conversion of a carbonyl group to an amine through an imine intermediate. wikipedia.orgyoutube.com
The process begins with the reaction of the carbonyl compound, such as 4-(4-fluorophenoxy)benzaldehyde, with an amine source, like ammonia (B1221849) or an ammonium (B1175870) salt, to form a hemiaminal. This intermediate then reversibly loses a molecule of water to form an imine. wikipedia.org The subsequent reduction of the imine intermediate yields the desired primary amine. wikipedia.orgmasterorganicchemistry.com
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.comyoutube.com These milder reagents can selectively reduce the imine in the presence of the starting aldehyde or ketone, which is advantageous for one-pot reactions. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another effective method for the reduction step. youtube.com
The synthesis of primary amines through reductive amination can sometimes be complicated by over-alkylation, leading to the formation of secondary and tertiary amines. designer-drug.com Careful control of reaction conditions and stoichiometry is necessary to maximize the yield of the desired primary amine. designer-drug.com
Multi-Step Synthesis Pathways Employing Key Intermediates
The synthesis of this compound often proceeds through a multi-step sequence involving key intermediates. youtube.comlibretexts.orgsyrris.jp A common strategy involves the initial synthesis of a precursor molecule containing the diaryl ether linkage and a functional group that can be readily converted to the methanamine.
For example, a synthetic route could begin with the synthesis of 4-(4-fluorophenoxy)benzonitrile (B1270419). This intermediate can be formed via a nucleophilic aromatic substitution reaction between 4-cyanophenol and 1-fluoro-4-nitrobenzene, or a similar coupling strategy. The nitrile group of 4-(4-fluorophenoxy)benzonitrile can then be reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Alternatively, the synthesis can proceed through 4-(4-fluorophenoxy)benzaldehyde. This aldehyde can be prepared via various methods, including the oxidation of the corresponding benzyl (B1604629) alcohol or the formylation of the diaryl ether. Once obtained, the aldehyde serves as the direct precursor for the reductive amination step to yield this compound. elsevierpure.com
The choice of the synthetic pathway often depends on the availability of starting materials, the desired scale of the reaction, and the need to avoid or introduce specific functional groups in the final molecule. youtube.comyoutube.com
Advanced Synthetic Reactions and Transformations
Further chemical modifications of this compound can be carried out to produce a variety of derivatives with different properties and potential applications. These transformations typically involve reactions at the primary amine functionality.
Oxidation Reactions Leading to Imines or Nitriles
The primary amine group of this compound can be oxidized to form imines or nitriles. The oxidation to an imine can be achieved by reacting the amine with an aldehyde or ketone. This reaction is essentially the reverse of the first step of reductive amination.
The oxidation of primary amines to nitriles requires stronger oxidizing agents. A variety of reagents and conditions can be employed for this transformation. For instance, oxidation of a similar compound, 1-amino-4-phenyl-1,2,3,6-tetrahydropyridine, has been studied using monoamine oxidase. nih.gov While specific oxidation protocols for this compound are not extensively detailed in the provided search results, general methods for the oxidation of benzylamines to the corresponding nitriles are well-established in organic chemistry.
Reduction Reactions to Secondary or Tertiary Amines
The primary amine of this compound can be converted to secondary or tertiary amines through further alkylation reactions. designer-drug.com One common method is a subsequent reductive amination. masterorganicchemistry.comyoutube.com In this approach, the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a secondary amine. Repeating this process with another equivalent of an aldehyde or ketone can lead to the formation of a tertiary amine. youtube.com
Direct alkylation with alkyl halides is another route to secondary and tertiary amines, but this method can be difficult to control and often leads to a mixture of products due to over-alkylation. masterorganicchemistry.com
| Transformation | Product Type | Typical Reagents | Key Features |
| Oxidation | Imine | Aldehyde or Ketone | Reversible reaction, forms a C=N double bond. |
| Oxidation | Nitrile | Strong Oxidizing Agent | Converts the CH₂NH₂ group to a C≡N group. |
| Reductive Amination | Secondary/Tertiary Amine | Aldehyde/Ketone + Reducing Agent | Controlled, stepwise alkylation of the nitrogen. masterorganicchemistry.comyoutube.com |
| Direct Alkylation | Secondary/Tertiary Amine | Alkyl Halide | Can lead to mixtures of products due to over-alkylation. masterorganicchemistry.com |
Substitution Reactions Involving the Amine Moiety
The primary amine group in this compound is a reactive handle for a variety of chemical transformations. These reactions are fundamental for incorporating this building block into larger, more complex molecular architectures. Common substitution reactions involving this amine moiety include N-acylation, N-alkylation, and the formation of Schiff bases.
N-Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is crucial for linking the molecule to other fragments or for modulating its biological properties.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones allows for the introduction of one or two alkyl groups onto the nitrogen atom, yielding secondary or tertiary amines.
Schiff Base and Mannich Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). Furthermore, the primary amine can participate in Mannich reactions, reacting with formaldehyde (B43269) and a suitable secondary amine to yield Mannich bases, which are important intermediates in pharmaceutical synthesis. nih.gov For instance, related fluorophenyl compounds have been used to prepare a series of triazole Schiff bases, which were then converted into Mannich bases via aminomethylation. nih.gov
These transformations highlight the versatility of the amine group in creating a diverse library of derivatives from the parent compound.
Palladium-Catalyzed Cross-Coupling Reactions for Diarylether Formation
The central diaryl ether linkage is a defining feature of this compound. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing this C-O bond. thieme-connect.comthieme-connect.com The Buchwald-Hartwig amination is a notable example of a palladium-catalyzed method for forming carbon-heteroatom bonds. While it is primarily known for C-N bond formation, related palladium-catalyzed systems are highly effective for C-O bond formation, particularly in the synthesis of diaryl ethers. thieme-connect.comthieme-connect.com
The synthesis of the diaryl ether core typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable ligand, and a base. rsc.org For the synthesis of a precursor to this compound, such as 4-(4-fluorophenoxy)benzonitrile, the reaction would couple 4-cyanophenol with 1-bromo-4-fluorobenzene (B142099) or 4-fluorophenol with 4-bromobenzonitrile.
Key components of these reactions include:
Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃ are commonly used.
Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for catalytic efficiency. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biarylphosphine ligands developed by Buchwald and others. rsc.org
Base: A non-nucleophilic base such as NaOt-Bu, K₃PO₄, or Cs₂CO₃ is required to deprotonate the phenol. rsc.org
The scope of palladium-catalyzed diaryl ether synthesis has been significantly improved, allowing for the coupling of even electron-deficient aryl halides with few limitations. organic-chemistry.org Decarbonylative etherification, where an aromatic ester is coupled with a phenol using a palladium or nickel catalyst, represents another advanced method for diaryl ether synthesis. acs.org
Table 1: Conditions for Palladium-Catalyzed Diaryl Ether Synthesis
| Component | Examples | Role in Reaction | Citation |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | rsc.orgorganic-chemistry.org |
| Ligand | Tri-tert-butylphosphine, Biarylphosphines | Stabilizes Pd center, facilitates oxidative addition and reductive elimination | rsc.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the phenol coupling partner | rsc.org |
| Reactants | Aryl Halide (e.g., 4-bromobenzonitrile) & Phenol (e.g., 4-fluorophenol) | Coupling partners to form the C-O bond | thieme-connect.comorganic-chemistry.org |
| Solvent | Toluene, Dioxane | Provides a medium for the reaction | rsc.org |
Role as a Versatile Chemical Building Block and Intermediate
The compound this compound serves as an exemplary chemical building block, particularly in the design and synthesis of molecules for pharmaceutical and materials science applications. Its structure contains several key features that contribute to its utility: a flexible diaryl ether linker, a reactive primary amine for derivatization, and a fluorinated phenyl ring, which can enhance metabolic stability and binding affinity. researchgate.net
Synthesis of Complex Organic Molecules in Pharmaceutical Science
The diaryl ether motif is present in numerous biologically active compounds. rsc.org The this compound scaffold can be elaborated into more complex structures for drug discovery programs. The primary amine allows for its conjugation to other molecules of interest, such as peptides, or its use as a starting point for building more intricate heterocyclic systems. researchgate.net
For example, analogues of the Alzheimer's disease drug Donepezil, which feature a benzylpiperidine moiety, have been synthesized using related building blocks. In one case, a fluorobenzyl group was introduced via reductive alkylation, demonstrating a common synthetic strategy where the amine or a precursor aldehyde is a key reactive partner. elsevierpure.com The fluorophenoxy-phenylamine structure provides a rigid yet adjustable scaffold that can be optimized to fit into the binding pockets of biological targets.
Precursor in Heterocyclic Compound Development
Heterocyclic compounds are a cornerstone of modern pharmaceuticals, with a vast majority of drugs containing at least one heterocyclic ring. sciencedaily.comnih.gov The amine functionality of this compound makes it an ideal precursor for constructing various N-heterocycles.
Through cyclocondensation reactions with appropriate bifunctional reagents, the amine can be incorporated into a wide range of heterocyclic systems. For example, reaction with a β-dicarbonyl compound could lead to the formation of pyrimidines or diazepines. A notable example from the literature involves the synthesis of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles, which were investigated for their anticonvulsant activity. nih.gov In this study, a 2-(2-fluorophenoxy)benzoic acid was converted to a hydrazide, which then served as the key intermediate to build the oxadiazole and triazole rings. nih.gov This illustrates how the fluorophenoxy-phenyl core can be carried through a synthetic sequence to generate novel heterocyclic entities with potential therapeutic applications.
Table 2: Examples of Heterocycles Derived from Related Phenylamine Precursors
| Precursor Type | Reagents/Conditions | Resulting Heterocycle | Potential Application | Citation |
|---|---|---|---|---|
| Phenyl hydrazide | Carboxylic acids, CS₂, etc. | 1,3,4-Oxadiazoles, 1,2,4-Triazoles | Anticonvulsant | nih.gov |
| Phenylamine | Formaldehyde, Secondary Amine | Mannich Bases | Antimicrobial | nih.gov |
Structure Activity Relationship Sar Studies of Fluorophenoxyphenylmethanamine Derivatives
Impact of Fluorine Substitution on Molecular Interactions and Biological Profiles
The introduction of a fluorine atom into a molecule is a widely used strategy in medicinal chemistry to modulate its properties. ijfans.orgresearchgate.net In the case of 1-[4-(4-fluorophenoxy)phenyl]methanamine, the fluorine atom on the terminal phenyl ring exerts significant influence over the compound's lipophilicity, metabolic stability, and receptor binding affinity.
Fluorination is a common method for modifying the lipophilicity of drug candidates, which is often quantified by the octanol-water partition coefficient (logP). nih.govugent.be Lipophilicity is a key determinant of a molecule's ability to cross biological membranes, a process essential for reaching its target site of action. nih.govresearchgate.net The substitution of a hydrogen atom with fluorine, the most electronegative element, can alter the electron distribution within the molecule, which in turn affects its physicochemical properties such as pKa and dipole moment. ijfans.orgresearchgate.net
| Compound Modification | Expected Change in Lipophilicity (logP) | Anticipated Impact on Membrane Permeability |
|---|---|---|
| Addition of 4-fluoro substituent to phenoxy ring | Increase | Enhanced |
| Removal of 4-fluoro substituent (unsubstituted phenoxy) | Decrease | Reduced |
A significant advantage of incorporating fluorine into drug candidates is the potential to improve metabolic stability. ijfans.orgresearchgate.net The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond. Consequently, substituting a hydrogen atom with fluorine at a position susceptible to metabolic attack, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes, can block or slow down the metabolic process. ijfans.orgresearchgate.netnih.gov
In this compound, the fluorine atom on the phenoxy ring can shield this part of the molecule from aromatic hydroxylation, a common metabolic pathway. By preventing this metabolic conversion, the molecule's half-life in the body is extended, which can lead to improved bioavailability. ijfans.orgresearchgate.net Enhanced metabolic stability means that a greater fraction of the administered compound remains active for a longer duration. nih.gov
| Compound | Key Structural Feature | Expected Metabolic Fate | Relative Metabolic Stability |
|---|---|---|---|
| This compound | C-F bond at 4-position of phenoxy ring | Resistant to hydroxylation at the 4-position | High |
| 1-[4-(Phenoxy)phenyl]methanamine (Non-fluorinated analog) | C-H bond at 4-position of phenoxy ring | Susceptible to hydroxylation at the 4-position | Low |
The high electronegativity of the fluorine atom significantly alters the electronic landscape of the molecule, which can directly impact its interaction with biological targets. ijfans.orgresearchgate.net The electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups and influence the molecule's dipole moment. ijfans.orgsci-hub.box These changes can affect the strength and nature of interactions within a receptor's binding pocket.
Fluorine substitution can influence binding affinity through several mechanisms:
Altered pKa: The electron-withdrawing effect of the fluorine atom across the ether linkage can subtly decrease the basicity (pKa) of the methanamine group. nih.govsci-hub.box This change can affect the ionization state of the amine at physiological pH, influencing its ability to form ionic bonds.
Direct Interactions: The fluorine atom can participate in favorable interactions with receptor residues, such as electrostatic interactions with partially positive hydrogen atoms in edge-to-face aromatic interactions. nih.gov
Conformational Changes: The presence of a fluorine atom can alter the preferred conformation of the molecule, potentially locking it into a shape that is more favorable for binding to its target. nih.gov
Structure-activity relationship studies on various classes of compounds have shown that the position and nature of electron-withdrawing groups on a phenyl ring are crucial for optimal receptor-binding activity. nih.gov
| Compound Analog | Electronic Effect of Substituent | Potential Impact on Receptor Binding Affinity (Hypothetical Ki) |
|---|---|---|
| 4-Fluoro (electron-withdrawing) | Modulates charge distribution, potential for specific fluorine-receptor interactions | Baseline |
| Unsubstituted (neutral) | Lacks specific electronic effects of fluorine | Potentially lower affinity |
| 4-Methyl (electron-donating) | Alters charge distribution in the opposite manner to fluorine | Variable; depends on receptor pocket properties |
Contribution of the Methanamine Functional Group to Ligand-Target Recognition
The methanamine group is a primary determinant of the molecule's ability to anchor itself within a binding site. Its small size and chemical properties allow for specific and crucial interactions.
The primary amine (-NH2) of the methanamine group is a key pharmacophoric feature. At physiological pH, this group is typically protonated to form a positively charged ammonium (B1175870) cation (-NH3+). This cationic center is pivotal for forming strong ionic interactions, also known as salt bridges, with negatively charged amino acid residues within a biological target, such as aspartic acid or glutamic acid.
Furthermore, the N-H bonds of the amine group are potent hydrogen bond donors. researchgate.netnih.gov They can form strong hydrogen bonds with electron-rich atoms, such as the carbonyl oxygen of the peptide backbone or the side chains of amino acids like asparagine and glutamine. mdpi.com These directional hydrogen bonds and strong ionic interactions are fundamental to the specific recognition and high-affinity binding of the ligand to its target protein. nih.gov
| Functional Group | Interaction Type | Potential Interacting Amino Acid Residue in Target |
|---|---|---|
| Methanamine (-NH2 / -NH3+) | Ionic Interaction (Salt Bridge) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond (Donor) | Asparagine, Glutamine, Serine, Threonine, Main-chain Carbonyls |
Structural Modifications of the Aryloxyphenyl Scaffold and their Biological Consequences
The aryloxyphenyl scaffold serves as the structural backbone of the molecule, and modifications to this core can have profound effects on biological activity. SAR studies often explore changes to this scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Potential modifications and their likely consequences include:
Positional Isomerism of Fluorine: Moving the fluorine atom from the 4-position to the 2- or 3-position on the phenoxy ring would alter the molecule's electronic properties and steric profile. A 2-fluoro substitution, for example, could induce a conformational twist around the ether linkage, which might be beneficial or detrimental to binding affinity, depending on the target's topology.
Substitution with Other Halogens: Replacing fluorine with chlorine, bromine, or iodine would systematically increase the substituent's size (steric bulk) and lipophilicity while decreasing its electronegativity. This could enhance van der Waals interactions but might also introduce steric clashes within the binding site.
Bioisosteric Replacements: The ether linkage (-O-) could be replaced with other groups like a thioether (-S-), sulfoxide (-SO-), or a methylene (-CH2-). Such changes would significantly alter the bond angles, flexibility, and polarity of the scaffold, leading to different binding orientations and affinities.
Altering the Phenyl Rings: Replacing one of the phenyl rings with a different aromatic system, such as pyridine or thiophene, would change the electronic and hydrogen-bonding properties of the scaffold, potentially introducing new interaction points with the target.
| Scaffold Modification | Property Affected | Potential Biological Consequence |
|---|---|---|
| Move fluorine to 2- or 3-position | Electronics, Sterics, Conformation | Altered binding affinity and selectivity |
| Replace -F with -Cl or -Br | Lipophilicity, Sterics | Increased lipophilicity; potential for steric hindrance |
| Replace ether (-O-) with thioether (-S-) | Bond angle, Polarity, Flexibility | Modified binding mode and affinity |
| Replace phenyl with pyridine | H-bonding capacity, Aromaticity | New potential for hydrogen bonding; altered aromatic interactions |
Positional Isomerism and Substituent Effects on Aromatic Rings
The placement of substituents on the aromatic rings of diaryl ether compounds significantly impacts their electronic properties and, consequently, their biological activity and metabolic stability. In the case of this compound, the fluorine atom is in the para-position (position 4) of one of the phenyl rings.
Positional Isomerism of Fluorine:
The position of the fluorine atom on the phenoxy ring can alter the molecule's properties. While specific studies on this compound isomers are not prevalent, research on other fluorinated diaryl ethers demonstrates that moving the fluorine to the ortho- or meta-positions can affect metabolic stability. For instance, studies on fluorinated biphenyl ethers showed that substitution at the 4'-position can render the drug inactive to oxidative transformation, whereas fluorine at the 2' or 3' positions may lead to slower oxidation compared to the non-fluorinated parent compound researchgate.net. This suggests that the para-position of the fluorine in this compound may confer a degree of metabolic stability to that ring.
Effects of Other Substituents:
The introduction of other substituents on either aromatic ring would further modulate the compound's activity. The electronic properties of substituents on the phenyl rings of diaryl ethers are known to be highly dependent on their number and position nih.gov. For example, in studies of polybrominated diphenyl ethers, it was found that the bromination pattern significantly affects the molecule's electronic properties and toxicity nih.gov. By analogy, adding electron-withdrawing groups (like nitro or cyano) or electron-donating groups (like methoxy or alkyl) to the fluorophenoxyphenylmethanamine scaffold would alter the electron density distribution across the molecule, potentially influencing receptor binding and metabolic pathways.
The following table illustrates the hypothetical effect of substituent position on the properties of a generic fluorinated diaryl ether, based on principles from related compounds.
| Substituent Position | Expected Effect on Metabolism | Rationale |
| Ortho-Fluoro | Slower oxidation compared to non-fluorinated analog | Steric hindrance and electronic effects may alter interaction with metabolic enzymes. |
| Meta-Fluoro | Slower oxidation compared to non-fluorinated analog | Electronic effects can influence the sites of metabolic attack. |
| Para-Fluoro | Potential for reduced oxidative metabolism on the fluorinated ring | The fluorine atom can block a potential site of hydroxylation. researchgate.net |
Conformational Analysis and Rotational Freedom of the Diaryl Ether Linkage
The rotational barrier around the ether linkage in diaryl ethers allows the molecule to adopt a wide range of conformations. The presence of substituents on the rings can influence the preferred conformation. For α,α-difluoroalkyl aryl ethers, it has been noted that the rotational barrier around the ArO-CF2R bond is small, allowing them to access a wider range of conformers compared to their non-fluorinated counterparts researchgate.net. This increased conformational flexibility can be advantageous in drug design, as it may allow the molecule to adapt its shape to better fit the binding pocket of a receptor.
| Structural Feature | Impact on Conformation | Implication for Biological Activity |
| Diaryl Ether Bond | Provides significant rotational freedom. | Allows the molecule to adopt various shapes to fit different binding sites. |
| Para-Fluoro Substituent | Minimal steric hindrance to rotation. | The molecule likely retains a high degree of conformational flexibility. |
| Aminomethyl Group | Adds another point of flexibility. | The position of the basic nitrogen can be oriented in multiple directions. |
Comparison with Structurally Analogous Compounds (e.g., phenyl urea derivatives, diphenyl ethers)
To understand the potential biological role of this compound, it is useful to compare its diaryl ether scaffold to other structurally related motifs used in medicinal chemistry, such as phenyl urea derivatives.
Diphenyl Ethers: The core diphenyl ether structure is a common motif in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and herbicidal properties. The ether linkage provides a flexible spacer between two aromatic systems, allowing for optimal positioning of these rings for interaction with biological targets.
Phenyl Urea Derivatives: Phenyl urea derivatives are another important class of compounds in drug discovery. nih.govresearchgate.net The urea moiety (-NH-CO-NH-) is a rigid and planar unit that is an excellent hydrogen bond donor and acceptor. This allows urea derivatives to form strong and specific interactions with protein targets. nih.gov In contrast to the flexible diaryl ether linkage, the urea group acts as a more rigid linker.
For example, N,N'-diphenylureas have been investigated for various therapeutic applications, including as anticancer agents and for the management of diabetes. nih.gov The SAR of phenyl urea derivatives often shows a strong preference for specific substitution patterns on the phenyl rings to achieve high potency. mdpi.com
The table below provides a comparison of the key features of the diaryl ether and phenyl urea scaffolds.
| Feature | Diaryl Ether (e.g., this compound) | Phenyl Urea |
| Linker | Flexible (C-O-C) | Rigid and planar (-NH-CO-NH-) |
| Hydrogen Bonding | The ether oxygen can act as a hydrogen bond acceptor. | The urea group has multiple hydrogen bond donors and acceptors. nih.gov |
| Conformational Flexibility | High | Low |
| Common Applications | Antibacterials, anti-inflammatories, herbicides. | Anticancer agents, kinase inhibitors, antidiabetic agents. nih.gov |
Bioisosteric Design Principles in Related Compound Development
Bioisosterism is a strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, metabolic stability, or pharmacokinetic properties. nih.govu-tokyo.ac.jp
In the context of compounds related to this compound, several bioisosteric replacements could be envisioned:
Fluorine as a Bioisostere for Hydrogen: The replacement of a hydrogen atom with a fluorine atom is a common tactic in medicinal chemistry. nih.gov Fluorine is small and can mimic hydrogen sterically. However, its high electronegativity can alter the local electronic environment, influence the acidity or basicity of nearby functional groups, and block sites of metabolism. In this compound, the fluorine atom serves this purpose, potentially enhancing metabolic stability and modulating the electronic character of the phenoxy ring. researchgate.net
Diaryl Ether Linkage Bioisosteres: The oxygen atom of the diaryl ether could be replaced by other divalent groups to create bioisosteres. This is done to fine-tune the flexibility and electronic properties of the linker between the two aromatic rings.
The following table presents potential bioisosteric replacements for the diaryl ether linkage.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| -O- (Ether) | -S- (Thioether) | Alters bond angle and lipophilicity. |
| -O- (Ether) | -CH2- (Methylene) | Removes the hydrogen bond acceptor capability and increases lipophilicity. |
| -O- (Ether) | -NH- (Secondary Amine) | Introduces a hydrogen bond donor and a basic center. |
| -O- (Ether) | -CF2- (Difluoromethylene) | Mimics the steric and electronic features of the ether oxygen but can enhance metabolic stability. nih.gov |
These bioisosteric modifications are fundamental strategies used in medicinal chemistry to optimize lead compounds by improving their potency, selectivity, and drug-like properties. researchgate.net
Biological Activity Profiles and Molecular Mechanisms of Action of Fluorophenoxyphenylmethanamine Derivatives
Receptor Binding and Modulation Studies
The interaction of fluorophenoxyphenylmethanamine derivatives with various receptors is a key area of study to understand their pharmacological potential. These investigations have explored affinities for G-protein coupled receptors, sigma receptors, neurotransmitter transporters, and benzodiazepine receptors.
Affinities for G-Protein Coupled Receptors (GPCRs) (e.g., NPY5 receptor)
G-protein coupled receptors are a large family of transmembrane receptors that play crucial roles in numerous physiological processes. Currently, there is limited specific data available from the reviewed literature detailing the binding affinities and modulatory effects of 1-[4-(4-Fluorophenoxy)phenyl]methanamine or its direct derivatives on the Neuropeptide Y5 (NPY5) receptor or other GPCRs.
Interaction with Sigma Receptors (e.g., σ-1 and σ-2 subtypes)
Sigma receptors, classified as σ-1 and σ-2 subtypes, are unique binding sites in the body that are not related to opioid receptors. The sigma-1 receptor is recognized as a molecular chaperone located at the endoplasmic reticulum, involved in modulating calcium signaling. nih.gov The sigma-2 receptor is overexpressed in various human tumors and is considered a biomarker for proliferating tumors. medchemexpress.com
While many compounds have been developed as ligands for sigma receptors, specific binding affinity data for this compound on σ-1 and σ-2 receptors is not prominently featured in the available scientific literature. The development of selective ligands is crucial for characterizing these receptors, with radiolabeled compounds like [3H]DTG being used to determine binding affinity at σ-2 sites, often in the presence of other agents to mask σ-1 sites. sigmaaldrich.com The affinity of various ligands for sigma receptors can vary significantly, with some showing high selectivity for one subtype over the other. nih.govresearchgate.net
Modulation of Neurotransmitter Transporters (e.g., Serotonin Transporter, Dopamine Transporter)
Neurotransmitter transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), are critical for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft. nih.gov While direct binding data for this compound is scarce, research on structurally related compounds provides context. For instance, a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have been evaluated for their binding affinities at DAT and SERT. nih.govnih.gov These studies highlight how modifications to the core structure can influence affinity and selectivity for these transporters. nih.gov
Fluorescent probes are often used to study the binding and transport dynamics of SERT ligands. nih.gov The binding pocket of SERT is known to be nonpolar and conformationally restrictive. nih.gov
Ligand Activity at Other Specific Receptors (e.g., Benzodiazepine Receptors)
Benzodiazepine (BZD) receptors are typically associated with the γ-aminobutyric acid (GABA-A) receptor complex in the central nervous system. nih.gov The binding of ligands to this site can modulate the receptor's response to GABA, leading to sedative and anxiolytic effects. nih.gov A separate class of receptors, known as peripheral benzodiazepine receptors (PBR), are mitochondrial proteins found in both the brain and peripheral tissues. nih.gov
While the core structure of this compound differs significantly from classical benzodiazepines, derivatives containing a fluorophenoxy moiety have been investigated. One such derivative, N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106), has been identified as a selective agonist for PBRs and has a high affinity for these receptors in the brain. nih.gov
| Derivative | Target | Activity | Reference |
|---|---|---|---|
| N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) | Peripheral Benzodiazepine Receptor (PBR) | Selective Agonist | nih.gov |
Enzyme Inhibition and Activation Profiles
The ability of chemical compounds to inhibit or activate enzymes is a fundamental aspect of their biological profile. Investigations into fluorophenoxyphenylmethanamine derivatives have included their effects on enzymes involved in inflammatory pathways.
Inhibition of Lipoxygenase Enzymes (e.g., 5-Lipoxygenase, 12/15-Lipoxygenase)
Lipoxygenases (LOX) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammation. nih.govnih.gov The 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX) pathways are significant targets for the development of anti-inflammatory drugs. nih.govacs.org
A derivative containing the fluorophenoxy-phenyl scaffold, N-[3-[3-(fluorophenoxy)phenyl]-1-methyl-2-propenyl]-N-hydroxyurea, has been noted in the context of lipoxygenase inhibition research. acs.org The inhibition of these enzymes is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half. nih.gov Studies on various compounds have shown a wide range of potencies, with some inhibitors demonstrating IC50 values in the nanomolar to micromolar range against different lipoxygenase isozymes. researchgate.netnih.govnih.gov
| Enzyme | General Inhibitor IC50 Range | Reference |
|---|---|---|
| 5-Lipoxygenase | 0.2 µM to 85 µM (for various inhibitors) | nih.gov |
| 12/15-Lipoxygenase | ~200 nM (for compound ML351) | nih.govacs.org |
Kinase Inhibition
While specific studies on the kinase inhibition profile of this compound derivatives are not extensively available, research on structurally related compounds provides valuable insights into their potential as kinase inhibitors.
IKKβ Inhibition:
The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is a crucial regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov Inhibition of IKKβ is a key therapeutic strategy for various diseases. Although direct evidence for IKKβ inhibition by this compound derivatives is limited, the broader class of compounds containing fluorophenyl motifs has been investigated for their anti-inflammatory and anticancer properties, which are often mediated through the NF-κB pathway. The structural features of these derivatives, particularly the presence of the fluorophenyl group, may contribute to their binding affinity for the ATP-binding pocket of IKKβ, a common mechanism of action for many kinase inhibitors. nih.gov
General Kinase Inhibition:
Research into 4-(4'-fluorophenyl)imidazole derivatives has demonstrated their potential as inhibitors of several kinases, including p38α MAPK, CK1δ, and JAK2. nih.gov The kinase selectivity of these compounds was found to be influenced by the nature of the heteroaryl group at the C-5 position of the imidazole ring and the placement of acidic functional groups. nih.gov For instance, certain pyrimidine-substituted imidazoles showed potent inhibition of p38α MAPK, while pyridine and pyridin-2-one analogs were effective inhibitors of CK1δ and JAK2, respectively. nih.gov These findings suggest that the fluorophenyl moiety can serve as a valuable pharmacophore in the design of selective kinase inhibitors.
Interactive Data Table: Kinase Inhibitory Activity of Related 4-(4'-Fluorophenyl)imidazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) |
| Pyrimidines | p38α MAPK | 96 - 250 |
| Pyridine | CK1δ | 89 |
| Pyridin-2-one | JAK2 | 62 |
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. nih.gov While direct studies on topoisomerase inhibition by this compound derivatives are scarce, related compounds have shown activity.
For example, FL118, a novel camptothecin analog, demonstrates potent antitumor activity. nih.gov Although structurally distinct from this compound, some of its derivatives incorporate a 7-(4-F)phenyl group. nih.gov Camptothecins are known topoisomerase I inhibitors, and their mechanism involves the stabilization of the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.gov The antitumor efficacy of FL118 and its analogs suggests that the inclusion of a fluorophenyl moiety can be compatible with topoisomerase inhibition. nih.gov
Preclinical Functional Activities of Derivatives
Antimicrobial Properties (Antibacterial and Antifungal Efficacy)
There is limited specific information available in the scientific literature regarding the antimicrobial properties of derivatives of this compound. However, the broader class of fluorinated compounds has been extensively studied for antimicrobial applications. For instance, fluorobenzoylthiosemicarbazides have shown activity against Gram-positive bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov In the realm of antifungal research, analogs of fluconazole, which contain a difluorophenyl group, have demonstrated significant activity against various pathogenic fungal species, including Candida albicans. nih.gov These examples highlight the potential of incorporating fluorine into molecular scaffolds to elicit antimicrobial effects.
Anticancer Activity (In Vitro Cytotoxic Effects on Cancer Cell Lines)
Derivatives of compounds containing the 4-fluorophenyl moiety have demonstrated notable in vitro cytotoxic effects against a variety of cancer cell lines.
Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have revealed their potential as anticancer agents. nih.govnih.gov These compounds exhibited cytotoxic activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov The presence of a nitro group on the N-phenyl ring was found to enhance the cytotoxic effect compared to a methoxy group. nih.govnih.gov
Interactive Data Table: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives nih.govnih.gov
| Compound | Substitution on N-phenyl ring | Cancer Cell Line | IC50 (µM) |
| 2b | m-nitro | PC3 | 52 |
| 2c | p-nitro | PC3 | 80 |
| 2c | p-nitro | MCF-7 | 100 |
Furthermore, other phenylacetamide derivatives have shown significant cytotoxic effects against breast cancer cell lines MDA-MB-468 and MCF-7, with some derivatives exhibiting higher potency than the standard drug doxorubicin. tbzmed.ac.ir Specifically, a meta-fluorinated derivative demonstrated notable cytotoxicity against MCF-7 cells. tbzmed.ac.ir
Neuroprotective Effects and Mechanisms
Anticonvulsant Activity and Associated Mechanisms
There is currently no available scientific literature that specifically investigates the anticonvulsant properties of this compound. Standard preclinical screening models for anticonvulsant activity, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) induced seizure model, have not been reported for this compound. Consequently, data regarding its potential efficacy in controlling seizures and the underlying neurophysiological mechanisms are not established.
Elucidation of Molecular Mechanisms of Action
The molecular interactions and downstream cellular effects of this compound have not been characterized in published research.
Detailed analyses of how this compound might bind to specific protein targets are not available. Computational molecular docking studies, which could predict binding affinities and identify key interactions such as hydrogen bond formation and ionic interactions with specific amino acid residues of a target protein, have not been reported for this compound.
The impact of this compound on intracellular signaling cascades remains uninvestigated. There are no studies indicating whether this compound can modulate key cellular pathways, such as those involved in cell proliferation, differentiation, or survival.
The potential for this compound to induce programmed cell death, or apoptosis, in cancer cells has not been explored in the available scientific literature. In vitro studies using various cancer cell lines to assess pro-apoptotic activity and elucidate the specific molecular pathways involved (e.g., intrinsic or extrinsic apoptotic pathways) are currently absent for this compound.
Computational Chemistry and Molecular Modeling Applications in the Study of Fluorophenoxyphenylmethanamines
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 1-[4-(4-Fluorophenoxy)phenyl]methanamine, might interact with a biological target.
Molecular docking simulations have been employed to predict the binding modes and affinities of this compound with various target proteins. These studies are crucial for identifying potential biological targets and understanding the initial steps of molecular recognition. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.
For instance, in studies investigating the interactions of similar compounds with monoamine oxidase (MAO) enzymes, docking simulations can reveal the most likely binding poses within the enzyme's active site. The predicted binding affinity helps to rank potential inhibitors and guide the synthesis of more potent analogs.
Table 1: Example of Predicted Binding Affinities from Molecular Docking Studies
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| Monoamine Oxidase A (MAO-A) | -8.5 |
| Monoamine Oxidase B (MAO-B) | -7.9 |
| Serotonin Transporter (SERT) | -9.2 |
| Dopamine Transporter (DAT) | -8.1 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds. Actual values would be specific to the particular study and computational methods used.
Beyond predicting binding affinities, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key interactions is fundamental for understanding the mechanism of action and for the rational design of new molecules with improved affinity and selectivity.
For this compound, the key interactions would likely involve:
Hydrogen bonding: The primary amine group (-NH2) is a potent hydrogen bond donor and can interact with acceptor residues such as aspartate or glutamate (B1630785) in a protein's active site.
Hydrophobic interactions: The phenyl and fluorophenoxy rings contribute to significant hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.
Pi-pi stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
Halogen bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more profound understanding of the electronic structure and properties of molecules like this compound.
The analysis of electronic properties is crucial for predicting a molecule's reactivity and interaction patterns.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the fluorine and oxygen atoms and the amine group's lone pair, indicating sites prone to electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amine group, highlighting their potential for hydrogen bonding.
Fukui Functions: These functions are used to describe the reactivity of different sites in a molecule. They can predict where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack.
A molecule's biological activity is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For this compound, the flexibility arises from the rotation around the ether linkage and the bond connecting the phenyl ring to the methanamine group. DFT calculations can determine the potential energy surface for these rotations, identifying the low-energy, and therefore most probable, conformations.
Table 2: Example of Relative Energies of Different Conformations of this compound
| Conformation | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 120 | 0.00 |
| 2 | 180 | 1.5 |
| 3 | 60 | 2.1 |
| 4 | 0 | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer interactions, hyperconjugation, and the nature of chemical bonds. In the context of this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic rings, which can significantly influence the molecule's reactivity and interaction capabilities. It can also provide insights into the strength and nature of intramolecular hydrogen bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. researchgate.net
The development of a predictive QSAR model is a systematic process that involves several key steps. First, a dataset of compounds with known biological activities is compiled to serve as a training set. For fluorophenoxyphenylmethanamines, this would involve synthesizing a library of analogues with variations in substitution patterns and measuring their activity against a specific biological target.
Next, a wide range of molecular descriptors is calculated for each compound in the training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. pensoft.netnih.gov
The resulting QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. The predictive power of the model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability. pensoft.net
Table 1: Example of a Predictive QSAR Model Equation for a Series of Fluorophenoxyphenylmethanamines
| Parameter | Description | Coefficient |
| (Intercept) | Baseline activity | 5.20 |
| logP | Lipophilicity | +0.45 |
| TPSA | Topological Polar Surface Area | -0.02 |
| Dipole Moment | Molecular Polarity | +0.15 |
| LUMO | Lowest Unoccupied Molecular Orbital Energy | -0.80 |
This table is illustrative and represents a hypothetical QSAR model.
A critical outcome of QSAR studies is the identification of key molecular descriptors that have the most significant impact on the biological activity of a compound series. researchgate.net By analyzing the coefficients in the QSAR equation, researchers can gain valuable insights into the structural features that are either beneficial or detrimental to potency and selectivity. nih.gov
For fluorophenoxyphenylmethanamines, important descriptors might include:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: These relate to the distribution of electrons in the molecule and include parameters like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which influences how a compound interacts with biological membranes and protein binding pockets.
Table 2: Key Structural Descriptors and Their Potential Influence on the Activity of Fluorophenoxyphenylmethanamines
| Descriptor | Type | Potential Influence on Potency and Selectivity |
| logP | Hydrophobic | Affects membrane permeability and binding to hydrophobic pockets in the target protein. |
| Topological Polar Surface Area (TPSA) | Electronic | Influences hydrogen bonding capacity and overall polarity. |
| Molecular Weight | Steric | Impacts the overall size and fit within the binding site. |
| Number of Rotatable Bonds | Steric | Relates to conformational flexibility, which can affect binding affinity. calstate.edu |
| HOMO/LUMO Energies | Electronic | Indicates the molecule's ability to participate in charge-transfer interactions. |
This table is illustrative and based on general principles of medicinal chemistry.
In Silico ADME Prediction and Pharmacokinetic Modeling
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. This allows for the early identification of compounds with potential pharmacokinetic liabilities, saving time and resources.
"Drug-likeness" is a qualitative concept used to assess whether a compound has properties consistent with known drugs. One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five. calstate.edu This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight less than 500 Daltons
logP less than 5
Fewer than 5 hydrogen bond donors
Fewer than 10 hydrogen bond acceptors
The number of rotatable bonds is also a key consideration, with fewer than 10 generally being preferred for good oral bioavailability. calstate.edu
Table 3: Calculated Rule-of-Five Parameters for this compound
| Parameter | Value | Rule of Five Compliance |
| Molecular Weight | 217.24 g/mol | Yes (< 500) |
| logP | ~2.8 | Yes (< 5) |
| Hydrogen Bond Donors | 1 (the -NH2 group) | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 (the O and F atoms) | Yes (< 10) |
| Rotatable Bonds | 3 | Yes (< 10) |
The values in this table are calculated from the chemical structure and are illustrative.
Based on these parameters, this compound exhibits good drug-like properties and is compliant with the Rule of Five, suggesting a higher likelihood of good oral bioavailability.
In silico tools can predict the most likely sites of metabolism on a molecule, known as "metabolic hot spots." mdpi.com This is often achieved by simulating the interaction of the compound with major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. Identifying these hot spots early allows for chemical modifications to block or slow down metabolism, thereby improving the compound's metabolic stability and half-life. nuvisan.commdpi.com Metabolic stability is a measure of how quickly a compound is metabolized. springernature.com
For this compound, potential metabolic hot spots include:
Aromatic hydroxylation: The two phenyl rings are susceptible to oxidation by CYP enzymes.
N-deamination: The primary amine group can be a site of oxidative deamination.
O-dealkylation: The ether linkage could potentially be cleaved.
Table 4: Predicted Metabolic Hot Spots for this compound
| Potential Metabolic Reaction | Location on Molecule | Consequence |
| Aromatic Hydroxylation | Phenyl rings | Introduction of a hydroxyl group, increasing polarity and facilitating excretion. |
| Oxidative Deamination | Methanamine group (-CH2NH2) | Removal of the amine group, leading to a significant change in structure and activity. |
| Ether Cleavage | Phenoxy linkage (-O-) | Cleavage of the molecule into two separate fragments. |
This table is illustrative and based on common metabolic pathways for similar chemical structures.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Binding Events
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with its biological target at an atomic level. nih.gov
By simulating the ligand-protein complex in a solvated environment, MD can:
Predict the stability of the binding pose obtained from molecular docking.
Reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Explore the conformational changes that may occur in both the ligand and the protein upon binding.
Estimate the free energy of binding, providing a quantitative measure of binding affinity. nih.gov
These simulations can help to rationalize the structure-activity relationships observed experimentally and guide the design of new analogues with improved binding affinity and selectivity. nih.gov
In Vitro ADME Assays
A suite of in vitro ADME assays is employed to characterize the pharmacokinetic properties of new chemical entities. These assays are designed to predict clinical drug concentrations and assess factors like bioavailability and metabolic fate. sygnaturediscovery.com
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. evotec.com Liver microsomes, which are subcellular fractions containing these membrane-bound enzymes, are widely used to determine a compound's in vitro intrinsic clearance. evotec.com
In a typical microsomal stability assay, the test compound, such as this compound or its derivatives, is incubated with liver microsomes from different species (e.g., human, rat, mouse) at 37°C. The metabolic reaction is initiated by adding a necessary co-factor, typically NADPH. evotec.combioduro.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is stopped. evotec.com The concentration of the remaining parent compound is quantified using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The rate of disappearance of the compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). bioduro.com Compounds with lower clearance values are generally considered more stable. researchgate.net
Table 1: Illustrative Metabolic Stability of Aryloxyphenylmethanamine Derivatives in Human Liver Microsomes
| Compound | Substitution | t½ (min) | CLint (µL/min/mg protein) | Classification |
|---|---|---|---|---|
| Compound A | Unsubstituted | 15 | 46.2 | High Clearance |
| This compound | 4-Fluoro | 45 | 15.4 | Moderate Clearance |
| Compound B | 2,4-Difluoro | >60 | <10 | Low Clearance |
To predict oral absorption, in vitro models that mimic the human intestinal epithelium are used. nih.gov The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model for this purpose. enamine.netnih.gov When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer with tight junctions, resembling the barrier properties of intestinal enterocytes. nih.govnih.gov
In a Caco-2 permeability assay, the test compound is added to either the apical (A) or basolateral (B) side of the cell monolayer. nih.gov The rate at which the compound appears on the opposite side is measured over time, typically using LC-MS/MS for quantification. enamine.net This measurement yields an apparent permeability coefficient (Papp). enamine.netnih.gov Transport is measured in both directions: apical-to-basolateral (Papp A→B) to simulate absorption and basolateral-to-apical (Papp B→A) to identify the potential for active efflux. enamine.net An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). enamine.net
Table 2: Illustrative Caco-2 Permeability Data for Aryloxyphenylmethanamine Derivatives
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
|---|---|---|---|---|
| Compound A | 0.5 | 0.6 | 1.2 | Low |
| This compound | 5.0 | 6.5 | 1.3 | High |
| Compound B | 8.0 | 24.0 | 3.0 | High (Potential Efflux) |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, significantly impacts its distribution and efficacy. wikipedia.org It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to be metabolized and excreted. wikipedia.orgnih.gov Therefore, determining the fraction of a compound bound to plasma proteins is a critical component of preclinical characterization.
Common in vitro methods for measuring plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. protocols.io In equilibrium dialysis, a semipermeable membrane separates a drug-containing plasma solution from a buffer solution. At equilibrium, the concentration of the free drug is the same on both sides, allowing for the calculation of the bound and unbound fractions. protocols.io This property is often evaluated in plasma from multiple species to support the interpretation of preclinical efficacy and toxicology studies.
Table 3: Illustrative Plasma Protein Binding of Aryloxyphenylmethanamine Derivatives
| Compound | Human Plasma Bound (%) | Rat Plasma Bound (%) | Mouse Plasma Bound (%) |
|---|---|---|---|
| Compound A | 85.5 | 82.1 | 79.3 |
| This compound | 95.2 | 92.8 | 90.5 |
| Compound B | 99.1 | 98.5 | 97.9 |
Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and anticipating potential drug-drug interactions. admescope.com In vitro systems such as hepatocytes, liver microsomes, and S9 fractions are used to generate and identify metabolites. admescope.com Hepatocytes are often preferred as they contain a full complement of both Phase I and Phase II metabolic enzymes. admescope.comeuropa.eu
Following incubation of the parent compound with the in vitro system, the samples are analyzed using high-resolution mass spectrometry techniques like LC-QTOF-HRMS. admescope.comnih.gov This allows for the detection and structural elucidation of metabolites. For aryloxyphenylmethanamine derivatives, common metabolic pathways could include N-dealkylation of the amine, hydroxylation on the aromatic rings, and subsequent glucuronidation. nih.gov Identifying these "metabolic soft spots" is crucial for guiding chemical modifications to improve stability. admescope.com
Table 4: Potential Metabolic Pathways for this compound
| Metabolite | Proposed Biotransformation | Phase of Metabolism |
|---|---|---|
| M1 | Hydroxylation of the phenyl ring | Phase I |
| M2 | Hydroxylation of the fluorophenoxy ring | Phase I |
| M3 | N-dealkylation | Phase I |
| M4 | Glucuronidation of a hydroxylated metabolite | Phase II |
Strategies for Enhancing Metabolic Stability
A significant challenge in drug discovery is optimizing compounds to have sufficient metabolic stability to achieve a desired pharmacokinetic profile. When initial screening reveals high clearance, medicinal chemists employ various strategies to block metabolic liabilities.
The introduction of fluorine into a drug candidate is a well-established strategy to improve metabolic stability. nih.govresearchgate.netsci-hub.box The carbon-fluorine (C-F) bond is exceptionally strong, and the small, highly electronegative fluorine atom can effectively block sites susceptible to oxidative metabolism by CYP enzymes. nih.govresearchgate.net
An in-depth examination of the preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aryloxyphenylmethanamine derivatives, with a specific focus on the compound this compound, reveals critical insights for drug development. Understanding how these molecules are processed and transported within a biological system is fundamental to optimizing their therapeutic potential. This article delves into specific strategies to enhance metabolic stability, interactions with key drug transporters, and the development of robust analytical methods for their quantification.
Future Directions and Research Perspectives for the Fluorophenoxyphenylmethanamine Scaffold
Rational Design of Next-Generation Therapeutic Agents Based on the Scaffold
The principles of rational drug design are pivotal for unlocking the full therapeutic potential of the 1-[4-(4-fluorophenoxy)phenyl]methanamine scaffold. By understanding the structure-activity relationships (SAR) of derivatives, researchers can strategically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.
Future design strategies will likely focus on several key areas. One promising approach involves the use of the 4-anilino group, a common pharmacophore in kinase inhibitors, to create derivatives targeting protein kinases. ijcce.ac.ir For instance, building upon the success of 4-anilinoquinazoline (B1210976) inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), the this compound scaffold could be elaborated to generate novel kinase inhibitors. ijcce.ac.ir Molecular docking studies of related compounds have shown that specific substitutions on the aniline (B41778) ring can significantly influence binding affinity and selectivity. ijcce.ac.ir
Furthermore, the design of compounds that can overcome drug resistance is a critical area of research. For example, in the context of cancer therapy, targeting all subtypes of a protein family, such as the Raf kinases, can enhance efficacy and reduce the likelihood of acquired resistance. hilarispublisher.com The this compound scaffold could serve as a template for developing such pan-inhibitors.
Exploration of Novel Biological Targets and Therapeutic Areas
While initial research on related scaffolds has focused on oncology, the this compound core holds potential for a much broader range of therapeutic applications. The structural similarity to known bioactive molecules suggests that its derivatives could modulate the activity of various biological targets.
Oncology: Beyond EGFR and VEGFR, other receptor tyrosine kinases are attractive targets. For example, derivatives of 4-(2-fluorophenoxy)quinoline have shown potent inhibitory activity against c-Met kinase, a key driver in several cancers. nih.govechemi.com This suggests that the this compound scaffold could be adapted to create new c-Met inhibitors.
Infectious Diseases: The 4-aminoquinoline (B48711) scaffold, a related structural class, has a long history in the treatment of malaria. hilarispublisher.comresearchgate.net Research in this area has focused on overcoming resistance to existing drugs like chloroquine. researchgate.net The this compound scaffold could be explored for the development of new antimalarial agents with novel mechanisms of action.
Neurodegenerative Diseases: The development of radioligands for in vivo imaging of brain enzymes is another potential application. For instance, a derivative of 1-(4-fluorobenzyl)piperidine (B7789008) was synthesized and evaluated for imaging acetylcholinesterase. nih.gov This highlights the potential for fluorine-containing scaffolds like this compound to be developed into positron emission tomography (PET) imaging agents for neurological disorders.
Development of Advanced Synthetic Methodologies for Scaffold Derivatization
The ability to efficiently synthesize a wide range of derivatives is crucial for exploring the chemical space around the this compound scaffold. Future research will likely focus on developing more advanced and versatile synthetic methods.
One key area of development will be in the functionalization of the core structure. For example, the development of novel methods for the 1,4-conjugate addition of aniline derivatives to Michael acceptors has expanded the accessible chemical space for related compounds. chemrxiv.org Similar strategies could be applied to modify the this compound scaffold.
Furthermore, the synthesis of complex heterocyclic systems attached to the core scaffold is an important direction. The synthesis of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) moiety has been reported, demonstrating the feasibility of creating intricate molecular architectures. nih.gov
| Reaction Type | Description | Potential Application for the Scaffold |
| Reductive Amination | A method to form amines from ketones or aldehydes. | Introduction of diverse substituents on the methanamine nitrogen. |
| Buchwald-Hartwig Cross-Coupling | A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. | Synthesis of a wide array of aniline derivatives. |
| 1,4-Conjugate Addition | The addition of a nucleophile to a β-unsaturated carbonyl compound. | Modification of the scaffold with various functional groups. |
| Multi-component Reactions | Reactions in which multiple starting materials react to form a single product in one pot. | Efficient and diverse synthesis of complex derivatives. |
Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process, and their application to the this compound scaffold could significantly accelerate the identification of promising drug candidates.
AI and ML can be employed at various stages of the drug discovery pipeline. For instance, machine learning models can be trained to predict the biological activity and physicochemical properties of virtual compounds, allowing for the rapid screening of large chemical libraries. This in silico screening can help prioritize which derivatives of the this compound scaffold should be synthesized and tested in the lab.
Furthermore, generative AI models can design novel molecules with desired properties from scratch. By learning the underlying patterns in existing chemical data, these models can propose new derivatives of the this compound scaffold that are predicted to have high potency and selectivity for a specific biological target.
Application in Chemical Biology as Probes for Biological Pathways
Beyond their potential as therapeutic agents, derivatives of the this compound scaffold can also be valuable tools in chemical biology. By attaching a reporter group, such as a fluorescent dye or a photoaffinity label, to the scaffold, researchers can create chemical probes to study the function and localization of biological targets in living systems.
For example, a fluorescently labeled derivative of the scaffold could be used to visualize the distribution of a target protein within a cell using microscopy. This can provide valuable insights into the protein's role in cellular processes and how it is affected by disease.
The development of such probes requires careful design to ensure that the reporter group does not interfere with the binding of the scaffold to its target. The versatility of the this compound scaffold, with its multiple sites for chemical modification, makes it an attractive platform for the creation of a wide range of chemical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
